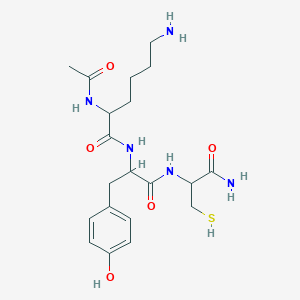

Ac-DL-Lys-DL-Tyr-DL-Cys-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

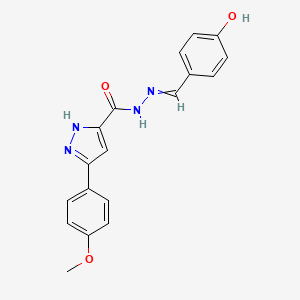

Molecular Structure Analysis

The molecular formula of Ac-DL-Lys-DL-Tyr-DL-Cys-NH2 is C20H31N5O5S. Its molecular weight is 453.56. The IUPAC name is 2-acetamido-6-amino-N-[1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide.Physical And Chemical Properties Analysis

The solubility of Ac-DL-Lys-DL-Tyr-DL-Cys-NH2 in DMSO is 125 mg/mL (279.06 mM; ultrasonic and warming and heat to 60°C) . It appears as a solid powder .Aplicaciones Científicas De Investigación

Crystal Growth Mediation

Amino acids, including Lysine (Lys) and Tyrosine (Tyr), play a significant role in the crystallization of calcium carbonate (CaCO3). The presence of Lys, in particular, enhances the formation of vaterite, a polymorph of CaCO3. This implies that amino acids like Lys and Tyr can be crucial in controlling the morphology of crystal growth in various applications (Xie et al., 2005).

Optical Resolution in Protein Analysis

The differentiation of DL-amino acids, including Lys and Tyr, using capillary electrophoresis demonstrates their potential in protein sequence analysis. This method allows for the optical resolution of amino acids, which is essential in identifying specific residues in proteins (Kurosu et al., 1998).

Peptide Chemistry and Bioactivity

Cyclization in peptide chemistry, involving amino acids like Lys, Tyr, and Cys, has been shown to generate analogs with improved bioactivities. This is particularly relevant in the synthesis of opioid peptides, where cyclization through side chains can significantly affect receptor affinity and selectivity (Piekielna et al., 2014).

Drug Delivery and Release

The role of amino acids in the release of peptides from poly (d,l-lactic-co-glycolic) acid microspheres has been studied, with a focus on the effects of size, charge, and conformation. Amino acids such as Lys are used in the creation of linear and cyclic hexapeptides to understand their release mechanisms, vital for targeted drug delivery systems (Okumu et al., 1997).

Nanostructure Formation in Lipid-like Peptides

Combinational self-assembly of lipid-like peptides, including Ac-A6K-NH2 which contains Lys, has been studied for nanostructure formation. This research is crucial in designing new nanomaterials and understanding the interactions between peptide surfactants and their environment (Khoe et al., 2008).

Amphipathic Helix and Lipid Interactions

The study of amphipathic helixes, with amino acids such as Lys and Tyr, focuses on their interactions with lipids. This research is significant in understanding lipid affinity and the structural behavior of peptides in biological membranes (Mishra et al., 1994).

Cis/Trans Isomerization in Cyclic Peptides

Research on the cis/trans isomerization in cyclic peptides, which includes sequences like Ac-Cys-Pro-Xaa-Cys-NH2, contributes to our understanding of peptide flexibility and stability. This is particularly relevant in studying the structural dynamics of peptides and proteins (Shi et al., 2004).

Physicochemical Studies of Branched Polypeptides

The synthesis and physicochemical analysis of branched polypeptides, involving amino acids like Tyr and Lys, offer insights into their conformational behavior in solutions. This is crucial for understanding the structural properties of polymers in biological systems (Sørup et al., 1977).

Fluorescent Substrate Development

The development of fluorescent substrates using amino acids like Lys and Tyr enhances the study of enzyme activities, providing a tool for biochemical analyses and diagnostic applications (Knight, 1991).

Development of Opioid Antagonist Peptides

Studies on the conformation and activity of opioid antagonist peptides, which include sequences with Lys and Tyr, are essential in the development of therapeutic agents for pain management and addiction treatment (Pelton et al., 2009).

Propiedades

IUPAC Name |

2-acetamido-6-amino-N-[1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O5S/c1-12(26)23-15(4-2-3-9-21)19(29)24-16(10-13-5-7-14(27)8-6-13)20(30)25-17(11-31)18(22)28/h5-8,15-17,27,31H,2-4,9-11,21H2,1H3,(H2,22,28)(H,23,26)(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHKLTJLEVKKFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-DL-Lys-DL-Tyr-DL-Cys-NH2 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(tert-butyl)-1,3-dimethyl-8-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471868.png)

![1-Methyl-2-oxo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2471870.png)

![3-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2471872.png)

![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2471875.png)

![(2S)-1-{6-[(1-carboxy-2-methylpropyl)amino]-5-nitropyridin-2-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2471877.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2471881.png)

![2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2471884.png)

![4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471888.png)